molecular formula C10H8O B3004639 1-Phenylbut-3-yn-2-one CAS No. 31739-46-5

1-Phenylbut-3-yn-2-one

Cat. No.: B3004639
CAS No.: 31739-46-5
M. Wt: 144.173
InChI Key: WUZGMAXWGIRPRC-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-2-one (CAS: N/A) is an α,β-acetylenic ketone characterized by a phenyl group at position 1 and a triple bond between carbons 3 and 2. This compound serves as a versatile building block in organic synthesis, particularly in enantioselective Michael reactions, as demonstrated by its use in generating 4-(4-methoxyphenyl)-1-phenylbut-3-yn-2-one derivatives . Its structural features—specifically the electron-deficient alkyne adjacent to a ketone—make it a potent electrophile for nucleophilic additions and cycloadditions. Applications span drug discovery and materials science, with commercial availability at premium pricing (e.g., 50 mg for €478.00) reflecting its specialized utility .

Properties

IUPAC Name

1-phenylbut-3-yn-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZGMAXWGIRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Phenylbut-3-yn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Industrial production methods often involve similar reaction conditions but may use different catalysts or solvents to optimize yield and purity.

Chemical Reactions Analysis

1-Phenylbut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.

Scientific Research Applications

Chemical Properties and Structure

1-Phenylbut-3-yn-2-one is characterized by its alkyne functional group, which contributes to its reactivity and utility in organic synthesis. The compound can be represented structurally as follows:

Structure CCC(=O)C6H5\text{Structure }C\equiv C-C(=O)-C_6H_5

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. A study employing quantitative structure-activity relationship (QSAR) analysis highlighted the compound's potential in inhibiting cell growth in various cancer cell lines. The electronic properties of the phenyl ring and the alkyne moiety were found to play crucial roles in enhancing biological activity against cancer cells .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Several studies indicate that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Building Block in Organic Synthesis

Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize various complex molecules through reactions such as:

  • Alkyne Metathesis : The compound can undergo metathesis reactions to form new alkyne derivatives.
  • Michael Addition : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Polymerization Studies

Recent studies have explored the use of this compound in polymer chemistry. Its reactive alkyne group allows for the formation of functionalized polymers through click chemistry techniques, which are valuable in creating materials with tailored properties for specific applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant inhibition of cancer cell growth observed.
Antimicrobial Activity Effective against multiple bacterial strains.
Organic Synthesis Valuable intermediate for synthesizing complex molecules.
Polymer Chemistry Reactive alkyne enables functionalized polymer creation.

Mechanism of Action

The mechanism of action of 1-Phenylbut-3-yn-2-one involves its ability to participate in various chemical reactions due to the presence of the triple bond and carbonyl group. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities. For example, in cycloaddition reactions, the triple bond acts as a reactive site for the formation of cyclic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 1-Phenylbut-3-yn-2-one and its closest analog, 4-Phenyl-3-buten-2-one (benzylideneacetone, CAS 122-57-6):

Property This compound 4-Phenyl-3-buten-2-one
Structure Phenyl-C≡C-CO-CH3 Phenyl-CH=CH-CO-CH3 (E-isomer dominant)
Functional Groups Alkyne, ketone Alkene (conjugated), ketone
Reactivity High: Triple bond enables cycloadditions, click chemistry Moderate: Conjugated enone favors Michael additions, Diels-Alder reactions
Synthesis Prepared via N-methoxy-N-methylamide intermediates Typically synthesized via aldol condensation or Claisen-Schmidt reactions
Applications Enantioselective catalysis, drug scaffolds UV-absorbing materials, fragrance intermediates
Spectroscopic Data 1H NMR (CDCl3): δ 7.47–7.28 (m, 7H), 3.93 (s, 2H) 1H NMR (CDCl3): Characteristic alkene protons (δ ~6.5–7.5)

Commercial and Industrial Relevance

This compound’s high cost (€1,310.00 for 500 mg) reflects its niche applications in advanced synthesis, whereas 4-Phenyl-3-buten-2-one is more economical and mass-produced for industrial use (e.g., polymer stabilizers) .

Biological Activity

1-Phenylbut-3-yn-2-one, also known as 4-phenyl-3-butyn-2-one, is an α,β-ketoalkyne that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H8OC_{10}H_{8}O and a molecular weight of 144.17 g/mol. Its structure features a phenyl group attached to a butynone moiety, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8OC_{10}H_{8}O
Molecular Weight144.17 g/mol
Boiling Point75-76 °C at 0.8 mmHg
Density0.99 g/mL at 25 °C
Purity96%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that α,β-ketoalkynes can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of α,β-ketoalkynes. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. The compound's ability to induce oxidative stress within cancer cells appears to be a significant factor in its anticancer activity .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological effects. For example, studies on similar compounds have shown inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Organic Chemistry evaluated the antimicrobial effects of various α,β-ketoalkynes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Effects : In vitro studies conducted on human cancer cell lines revealed that this compound induces apoptosis through the mitochondrial pathway. The compound increased the levels of reactive oxygen species (ROS), leading to cell death in a dose-dependent manner .
  • Enzyme Interaction : A research paper highlighted the enzyme inhibition properties of related compounds, showing that this compound could effectively inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenylbut-3-yn-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : Compare methods like Sonogashira coupling, Friedel-Crafts acylation, or acetylene alkylation. Optimize parameters (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) frameworks. Monitor purity via HPLC or GC-MS, and validate yields through gravimetric analysis .
  • Data Consideration : Tabulate reaction time, catalyst efficiency (e.g., Pd/C vs. CuI), and solvent effects (polar aprotic vs. nonpolar) to identify trade-offs between scalability and purity.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

  • Methodology : Assign 1^1H/13^{13}C NMR peaks (e.g., ketone carbonyl at ~200 ppm, alkyne proton absence due to symmetry). Use IR to confirm C≡C stretch (~2100 cm1^{-1}) and ketone C=O (~1700 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+ .
  • Data Contradiction : Address discrepancies (e.g., unexpected splitting in NMR) by re-examining sample purity or solvent interactions .

Q. What safety protocols are critical when handling this compound due to its reactive alkyne group?

  • Methodology : Follow OSHA guidelines for volatile organics: use fume hoods, PPE (nitrile gloves, lab coats), and inert atmospheres for synthesis. Reference SDS data for toxicity profiles (e.g., acute inhalation risks) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in cycloaddition or nucleophilic addition reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to map frontier molecular orbitals (HOMO/LUMO). Experimentally validate via kinetics studies (UV-Vis monitoring) under varying substituent effects (electron-withdrawing/donating groups) .
  • Data Analysis : Compare computational activation energies with experimental rate constants to identify mechanistic pathways .

Q. What crystallographic strategies resolve ambiguities in this compound’s solid-state structure?

  • Methodology : Use single-crystal X-ray diffraction (SHELX-97 for refinement, WinGX/ORTEP for visualization). Address disorder in alkyne moieties via anisotropic displacement parameters and Hirshfeld surface analysis .
  • Contradiction Management : If twinning occurs, apply SHELXL’s TWIN/BASF commands or alternative space groups .

Q. How can conflicting solubility data for this compound across solvents be systematically resolved?

  • Methodology : Use Hansen solubility parameters (HSPs) to model solvent-solute interactions. Validate via cloud-point titration and DSC for phase behavior. Statistically analyze outliers using Grubbs’ test .
  • Experimental Design : Tabulate solubility in 10+ solvents (e.g., DMSO, THF, hexane) at controlled temperatures (25°C, 40°C) .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can regioselectivity be controlled?

  • Methodology : Screen catalyst systems (e.g., Au(I)/Ag(I)) for click chemistry or Huisgen cycloadditions. Use 13^{13}C-labeled substrates to track regioselectivity via NMR isotopic shifts .
  • Data Interpretation : Compare HPLC elution profiles of products to isolate regioisomers and quantify ratios .

Methodological Guidelines

  • Data Presentation : Use appendices for raw crystallographic/spectroscopic data; highlight processed results (e.g., R-factors, coupling constants) in tables .
  • Contradiction Analysis : Apply triangulation—repeat experiments, cross-check with alternate techniques (e.g., XRD vs. computational models), and consult literature for consensus .
  • Ethical Compliance : Disclose synthetic hazards (e.g., alkyne flammability) and validate safety protocols in appendices .

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